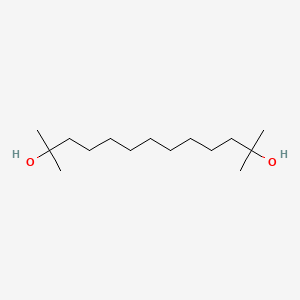
2,12-Dimethyltridecane-2,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,12-Dimethyltridecane-2,12-diol is an organic compound with the molecular formula C15H32O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes two methyl groups and two hydroxyl groups positioned at the 2nd and 12th carbon atoms of a tridecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dimethyltridecane-2,12-diol typically involves the reaction of methyl iodide with undecane-2,12-dione in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the dione to form the desired diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,12-Dimethyltridecane-2,12-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Formation of 2,12-dimethyltridecan-2-one and 2,12-dimethyltridecanoic acid.
Reduction: Formation of 2,12-dimethyltridecane.
Substitution: Formation of 2,12-dimethyltridecane-2,12-dihalide.
Aplicaciones Científicas De Investigación
2,12-Dimethyltridecane-2,12-diol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,12-Dimethyltridecane-2,12-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic tridecane chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,12-Dimethyltridecane: Lacks the hydroxyl groups, making it less reactive.
2,12-Dimethyltridecan-2-one: Contains a ketone group instead of hydroxyl groups.
2,12-Dimethyltridecanoic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2,12-Dimethyltridecane-2,12-diol is unique due to the presence of two hydroxyl groups at specific positions on the carbon chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
300762-23-6 |
|---|---|
Fórmula molecular |
C15H32O2 |
Peso molecular |
244.41 g/mol |
Nombre IUPAC |
2,12-dimethyltridecane-2,12-diol |
InChI |
InChI=1S/C15H32O2/c1-14(2,16)12-10-8-6-5-7-9-11-13-15(3,4)17/h16-17H,5-13H2,1-4H3 |
Clave InChI |
SVXSTNIVORBUBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCCCCC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


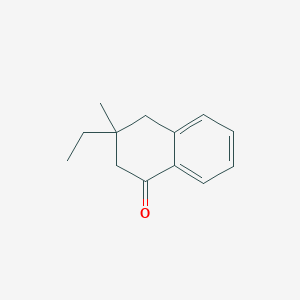
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
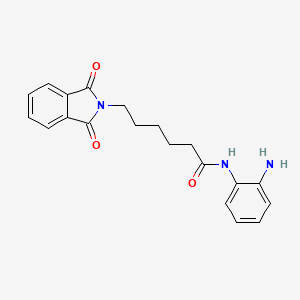
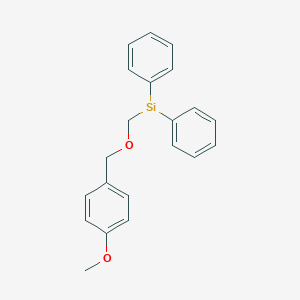

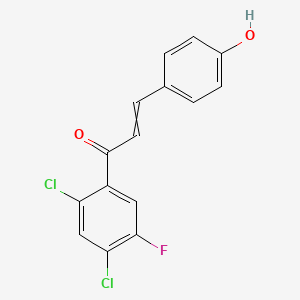
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
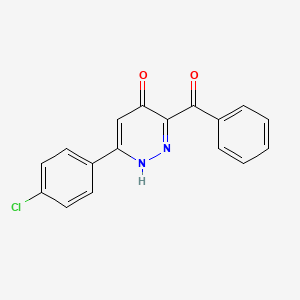

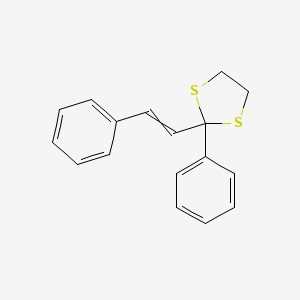
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)


